Cas no 86927-05-1 (Bromo-PEG3-phthalimide)

Bromo-PEG3-phthalimide Chemical and Physical Properties
Names and Identifiers
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- 2-(2-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)ethyl)isoindoline-1,3-dione
- Bromo-PEG3-phthalimide
- 86927-05-1
- 2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethyl]isoindole-1,3-dione
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- Inchi: 1S/C16H20BrNO5/c17-5-7-21-9-11-23-12-10-22-8-6-18-15(19)13-3-1-2-4-14(13)16(18)20/h1-4H,5-12H2
- InChI Key: YFEOLNBOFVBOBC-UHFFFAOYSA-N
- SMILES: BrCCOCCOCCOCCN1C(C2C=CC=CC=2C1=O)=O
Computed Properties
- Exact Mass: 385.05249Da
- Monoisotopic Mass: 385.05249Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 11
- Complexity: 369
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 65.1Ų
Bromo-PEG3-phthalimide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | BA19916-100mg |
1H-Isoindole-1,3(2H)-dione,2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethyl]- |
86927-05-1 | ≥95% | 100mg |
$610.00 | 2024-04-19 | |
A2B Chem LLC | BA19916-500mg |
1H-Isoindole-1,3(2H)-dione,2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethyl]- |
86927-05-1 | ≥95% | 500mg |
$1198.00 | 2024-04-19 | |
A2B Chem LLC | BA19916-250mg |
1H-Isoindole-1,3(2H)-dione,2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethyl]- |
86927-05-1 | ≥95% | 250mg |
$845.00 | 2024-04-19 |
Bromo-PEG3-phthalimide Related Literature
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
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Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
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5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
Additional information on Bromo-PEG3-phthalimide
Bromo-PEG3-Phthalimide: A Comprehensive Overview
Bromo-PEG3-phthalimide, also known by its CAS number 86927-05-1, is a versatile compound that has garnered significant attention in the fields of polymer chemistry, drug delivery systems, and materials science. This compound is a derivative of phthalimide, a well-known heterocyclic compound, modified with a polyethylene glycol (PEG) chain and a bromine substituent. The combination of these functional groups makes it highly suitable for various applications, particularly in the development of biocompatible materials and advanced drug delivery systems.
The structure of Bromo-PEG3-phthalimide consists of a phthalimide core, which is characterized by its aromatic ring system and lactam functionality. The PEG chain, which is three monomers long (hence the "PEG3" designation), provides hydrophilic properties, enhancing the compound's solubility in aqueous environments. The bromine substituent introduces reactivity, enabling further functionalization through nucleophilic substitution reactions. This unique combination of properties makes it an ideal building block for constructing complex molecules and materials with tailored functionalities.
Recent studies have highlighted the potential of Bromo-PEG3-phthalimide in the development of stimuli-responsive materials. For instance, researchers have utilized this compound to create polymers that exhibit pH-responsive behavior, which is highly desirable in drug delivery applications. The hydrophilic PEG chain ensures that these materials are biocompatible, while the phthalimide core provides structural stability. Additionally, the bromine substituent allows for easy modification with other functional groups, enabling the creation of multi-functional materials.
In the context of drug delivery systems, Bromo-PEG3-phthalimide has been employed as a precursor for the synthesis of polymeric micelles and nanoparticles. These nanostructures are capable of encapsulating hydrophobic drugs, enhancing their solubility and bioavailability. The use of PEG in these systems also confers stealth properties, reducing immune recognition and prolonging circulation time in the bloodstream. This makes them highly effective for targeted drug delivery to specific tissues or organs.
Another area where Bromo-PEG3-phthalimide has shown promise is in the field of bioconjugation chemistry. The phthalimide moiety serves as an excellent platform for attaching biomolecules such as proteins or peptides through amide bond formation. The presence of the bromine substituent allows for further functionalization, enabling the creation of bioconjugates with enhanced stability and functionality. These bioconjugates have potential applications in diagnostics, therapeutics, and biosensing technologies.
The synthesis of Bromo-PEG3-phthalimide typically involves a two-step process: first, the preparation of phthalimide derivatives with bromine substituents; second, the attachment of the PEG chain via nucleophilic substitution or other coupling reactions. Recent advancements in catalytic methods have made this synthesis more efficient and scalable, facilitating its use in large-scale production.
In terms of characterization, various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and Fourier-transform infrared spectroscopy (FTIR) are employed to confirm the structure and purity of Bromo-PEG3-phthalimide. These techniques provide critical insights into the molecular architecture and functional group integrity, ensuring that the compound meets high-quality standards for its intended applications.
The demand for compounds like Bromo-PEG3-phthalimide continues to grow as researchers seek innovative solutions in biotechnology and materials science. Its unique combination of hydrophilic PEG chains, reactive bromine substituents, and stable phthalimide core positions it as a valuable tool in developing next-generation materials and therapies.
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